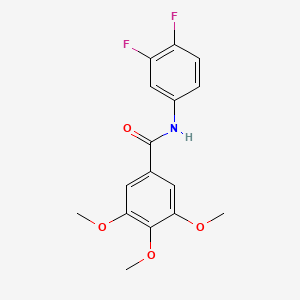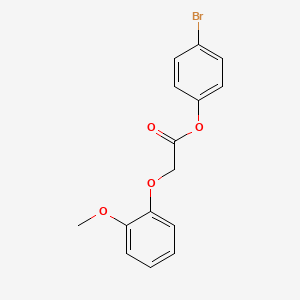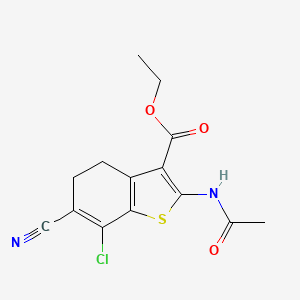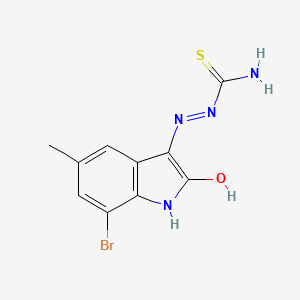
N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. DFB belongs to the class of benzamide derivatives and has shown promise as a potential therapeutic agent for various diseases.
Mechanism of Action
The exact mechanism of action of N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide is not yet fully understood. However, it has been suggested that N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide may exert its pharmacological effects through the inhibition of certain enzymes and receptors, such as cyclooxygenase-2 (COX-2) and vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to reduce the expression of COX-2. N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide has also been shown to inhibit angiogenesis, which is the formation of new blood vessels, and to induce apoptosis, which is programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide in lab experiments is its relatively low toxicity compared to other benzamide derivatives. However, N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide's low solubility in water can be a limitation for some experiments, and its synthesis can be challenging and time-consuming.
Future Directions
N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide has shown promise as a potential therapeutic agent for various diseases, and future research could explore its potential in more detail. Some possible future directions for research on N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide include:
1. Investigating the potential of N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide as a treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
2. Exploring the potential of N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide as an anti-cancer agent, particularly in combination with other chemotherapy drugs.
3. Investigating the potential of N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide as an anti-inflammatory agent in various inflammatory diseases, such as rheumatoid arthritis.
4. Developing more efficient and cost-effective methods for the synthesis of N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide.
Conclusion:
In conclusion, N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide is a chemical compound that has shown promise as a potential therapeutic agent for various diseases. Its synthesis can be challenging, but its low toxicity and potential pharmacological properties make it an attractive compound for scientific research. Future research could explore its potential in more detail, particularly in the areas of neurodegenerative diseases, cancer, and inflammation.
Synthesis Methods
The synthesis of N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3,4-difluoroaniline. The final product is obtained after purification through recrystallization.
Scientific Research Applications
N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide has shown potential as a therapeutic agent in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO4/c1-21-13-6-9(7-14(22-2)15(13)23-3)16(20)19-10-4-5-11(17)12(18)8-10/h4-8H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWVCKQOWGURPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-methyl-3-phenylpiperidin-1-yl)sulfonyl]morpholine](/img/structure/B5692129.png)

![2-(2-isopropyl-1H-imidazol-1-yl)-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}propanamide](/img/structure/B5692144.png)

![8-methyl-2-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5692164.png)
![8-[3-(methylthio)propanoyl]-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5692165.png)
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5692166.png)

![1-acetyl-N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylamino)-2-oxoethyl]-3-pyrrolidinyl}-4-piperidinecarboxamide hydrochloride](/img/structure/B5692192.png)
![4-ethyl-3-[2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]piperazin-2-one](/img/structure/B5692198.png)

![(3R*,4R*)-1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5692222.png)

![N-[3-oxo-2-phenyl-5-(1-pyrrolidinyl)-2,3-dihydro-4-pyridazinyl]acetamide](/img/structure/B5692229.png)